molecular formula C12H14FN B13541065 rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane CAS No. 153909-77-4

rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13541065
CAS No.: 153909-77-4
M. Wt: 191.24 g/mol
InChI Key: JKAJCHKORMFKTQ-ZMLRMANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[320]heptane is a bicyclic compound characterized by its unique structure, which includes a fluorophenyl group and an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained efficiently.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific fluorophenyl group and azabicycloheptane core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

153909-77-4

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14FN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2/t9-,11-,12+/m0/s1

InChI Key

JKAJCHKORMFKTQ-ZMLRMANQSA-N

Isomeric SMILES

C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=C(C=C3)F

Canonical SMILES

C1C2CNCC2C1C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.